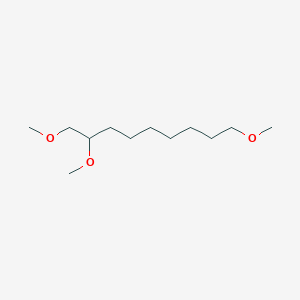
1,2,9-Trimethoxy-nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,9-Trimethoxy-nonane is an organic compound with the molecular formula C12H26O3. It is a derivative of nonane, a straight-chain alkane, where three methoxy groups are attached to the first, second, and ninth carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,9-Trimethoxy-nonane can be achieved through several methods. One common approach involves the alkylation of nonane with methoxy groups. This can be done using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 1,2,9-trimethoxy-1-nonene, using a palladium or platinum catalyst. This process is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,2,9-Trimethoxy-nonane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form nonane by removing the methoxy groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of nonane
Substitution: Formation of substituted nonane derivatives
Scientific Research Applications
1,2,9-Trimethoxy-nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules to understand their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,9-Trimethoxy-nonane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
1,2,9-Trimethoxy-1-nonene: A precursor used in the synthesis of 1,2,9-Trimethoxy-nonane.
1,2,9-Trimethoxy-2-nonene: A structural isomer with different reactivity and properties.
1,2,9-Trimethoxy-3-nonene: Another isomer with unique characteristics.
Uniqueness
This compound is unique due to the specific positioning of the methoxy groups on the nonane backbone. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62635-59-0 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,2,9-trimethoxynonane |
InChI |
InChI=1S/C12H26O3/c1-13-10-8-6-4-5-7-9-12(15-3)11-14-2/h12H,4-11H2,1-3H3 |
InChI Key |
SIRIOHDVQKYHQI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCC(COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
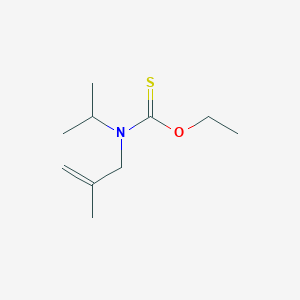
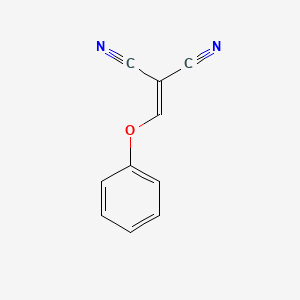
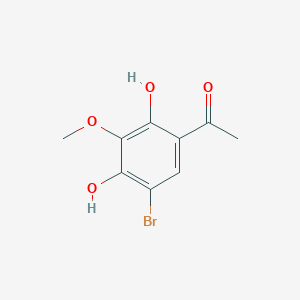
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14529002.png)
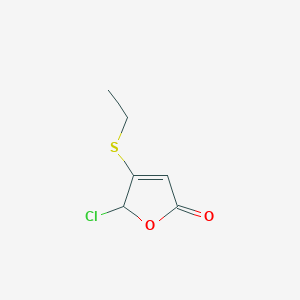
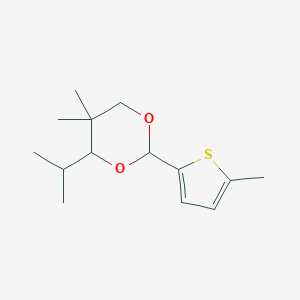
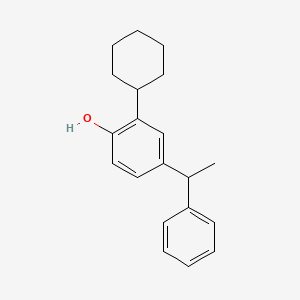
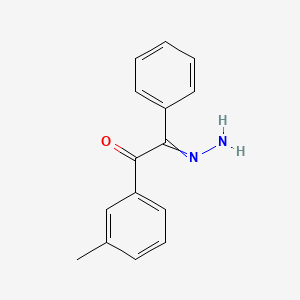
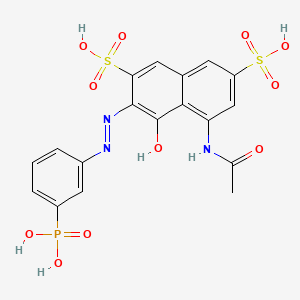
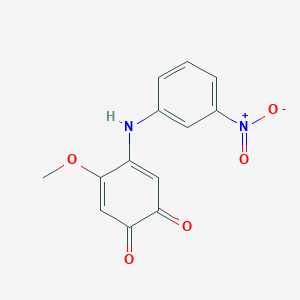
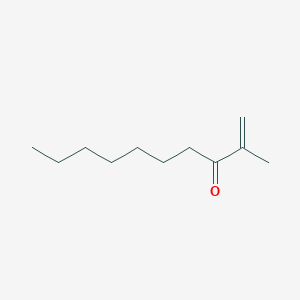
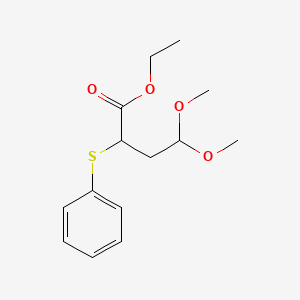
![3-(4-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]furan-2(5H)-one](/img/structure/B14529047.png)
